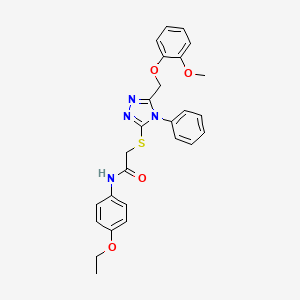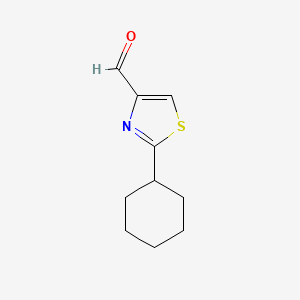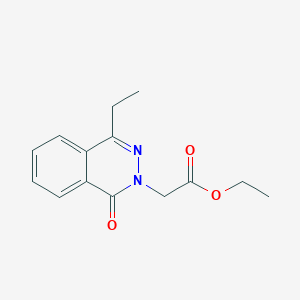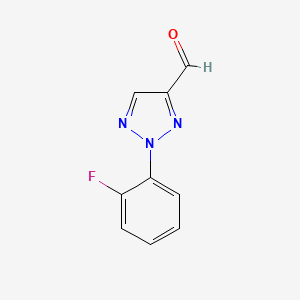![molecular formula C13H12N4 B11772462 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is a heterocyclic compound that contains both an imidazole ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine typically involves the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a reducing agent like iron powder or tin chloride under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the imidazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Mechanism of Action
The mechanism by which 2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: This compound shares a similar structure but contains a benzothiazole ring instead of an imidazole ring.
2-(4-aminophenyl)benzoxazole: Similar to the target compound but with a benzoxazole ring.
2-(4-aminophenyl)benzimidazole: Contains a benzimidazole ring, differing slightly in the position of the nitrogen atoms.
Uniqueness
2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine is unique due to its specific arrangement of the imidazole and aniline moieties, which confer distinct electronic and steric properties. These properties make it particularly useful in the design of novel pharmaceuticals and advanced materials.
Properties
Molecular Formula |
C13H12N4 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C13H12N4/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h1-7H,14-15H2,(H,16,17) |
InChI Key |
XIVODYIMJKASDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-cyclopenta[d]pyrimidine](/img/structure/B11772408.png)

![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
![Methyl 2-ethylbenzo[d]thiazole-5-carboxylate](/img/structure/B11772440.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)


![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine hydrochloride](/img/structure/B11772466.png)


